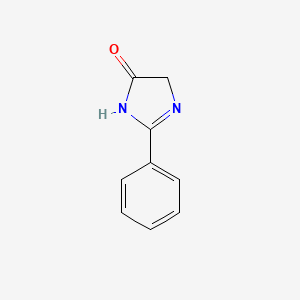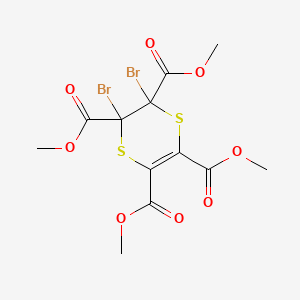![molecular formula C9H20N2 B6613013 1-[(dimethylamino)methyl]cyclohexan-1-amine CAS No. 1021146-48-4](/img/structure/B6613013.png)
1-[(dimethylamino)methyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)methyl]cyclohexan-1-amine, also known as CX717, is a compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol
Méthodes De Préparation
The synthesis of 1-[(dimethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(Dimethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[(Dimethylamino)methyl]cyclohexan-1-amine has been widely studied for its potential implications in various fields:
Chemistry: It serves as a ligand in copper-catalyzed C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides.
Biology: Research has explored its effects on neurotransmitter systems, particularly in enhancing cognitive functions.
Industry: The compound is used in organic synthesis and other chemical processes.
Mécanisme D'action
The mechanism by which 1-[(dimethylamino)methyl]cyclohexan-1-amine exerts its effects involves its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors and enzymes, leading to enhanced cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to influence the release and uptake of neurotransmitters.
Comparaison Avec Des Composés Similaires
1-[(Dimethylamino)methyl]cyclohexan-1-amine can be compared with other similar compounds such as:
N,N’-Dimethylcyclohexane-1,2-diamine: This compound is used as a ligand in similar catalytic reactions.
1,1-Dimethylcyclohexane: Used as an additive in natural gas hydrate handling.
2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Known for its applications in organic synthesis. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for cognitive enhancement and other specialized applications.
Propriétés
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-9(10)6-4-3-5-7-9/h3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKDMPOGICBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)



![7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B6612959.png)

![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)



![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)



